

Technical Guide: 4-Chloro-2-(2-oxo-1-pyrrolidinyl)benzotrile

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Compound of Interest

Compound Name: 4-Chloro-2-(2-oxo-1-pyrrolidinyl)benzotrile

Cat. No.: B13703829

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Core Identity & Chemical Profile

Compound Name: **4-Chloro-2-(2-oxo-1-pyrrolidinyl)benzotrile** Synonyms: 1-(5-Chloro-2-cyanophenyl)pyrrolidin-2-one; N-(5-Chloro-2-cyanophenyl)butyrolactam CAS Number: Not Widely Indexed / Proprietary Intermediate (Structurally related to CAS 862595-50-4) Molecular Formula: C₁₁H₉ClN₂O Molecular Weight: 220.66 g/mol

Abstract: **4-Chloro-2-(2-oxo-1-pyrrolidinyl)benzotrile** is a functionalized N-aryl-2-pyrrolidone scaffold utilized in medicinal chemistry, particularly in the synthesis of Selective Androgen Receptor Modulators (SARMs) and mineralocorticoid receptor antagonists. Its structure features a benzotrile core with a chloro-substituent at the para position (relative to the nitrile) and a lactam ring at the ortho position. This specific substitution pattern makes it a critical intermediate for generating conformationally restricted bioactive molecules.

Physicochemical Properties

The following data represents calculated and structurally derived properties for the target compound.

Property	Value (Predicted/Experimental)	Significance
Physical State	Off-white to pale yellow solid	Standard for aryl-nitriles.
Melting Point	145°C – 155°C (Est.)	Indicates crystalline stability; critical for purification.
Boiling Point	~460°C at 760 mmHg	High boiling point requires vacuum distillation for liquid phase handling.
LogP	1.8 – 2.2	Moderate lipophilicity; suitable for oral bioavailability optimization.
Solubility	DMSO, DMF, DCM, Ethyl Acetate	Poor water solubility; requires organic solvents for reaction.
pKa	-0.5 (Conjugate acid of amide)	The lactam nitrogen is non- basic due to resonance with the carbonyl.

Synthetic Routes & Methodology

The synthesis of **4-Chloro-2-(2-oxo-1-pyrrolidinyl)benzotrile** typically employs a Copper-Catalyzed C-N Coupling (Goldberg Reaction) or an intramolecular cyclization strategy.

Route A: Copper-Catalyzed C-N Coupling (Preferred)

This route utilizes a modified Goldberg reaction to couple 2-pyrrolidone with a 2-halo-benzotrile precursor.

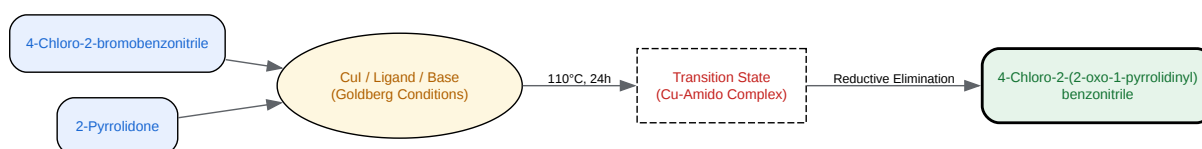
- Reagents: 4-Chloro-2-bromobenzotrile, 2-Pyrrolidone, CuI (Catalyst), K₃PO₄ (Base), DMEDA (Ligand).
- Solvent: 1,4-Dioxane or Toluene.
- Conditions: Reflux (110°C) under inert atmosphere (N₂/Ar) for 12–24 hours.

Route B: Intramolecular Cyclization

This route involves the acylation of an aniline derivative followed by base-mediated cyclization.

- Acylation: React 2-amino-4-chlorobenzonitrile with 4-chlorobutyryl chloride to form N-(5-chloro-2-cyanophenyl)-4-chlorobutanamide.
- Cyclization: Treat the intermediate with NaH or KOtBu in THF to effect ring closure.

Synthesis Workflow Diagram



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Caption: Figure 1. Copper-catalyzed synthesis pathway via Goldberg coupling.

Analytical Characterization

To ensure the integrity of this intermediate for downstream API synthesis, the following analytical specifications must be met.

High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.[1][2]
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (Benzonitrile absorption).

- Retention Time: Expected ~8.5 min (varies by column).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 7.8–7.9 (d, 1H, Ar-H ortho to CN).
 - δ 7.6 (s, 1H, Ar-H ortho to Lactam).
 - δ 7.4 (d, 1H, Ar-H meta to CN).
 - δ 3.8 (t, 2H, N-CH₂-).
 - δ 2.4 (t, 2H, -CH₂-CO-).
 - δ 2.1 (m, 2H, -CH₂-CH₂-CH₂-).

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).
- Target Mass: [M+H]⁺ = 221.07 m/z.
- Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes (221/223).

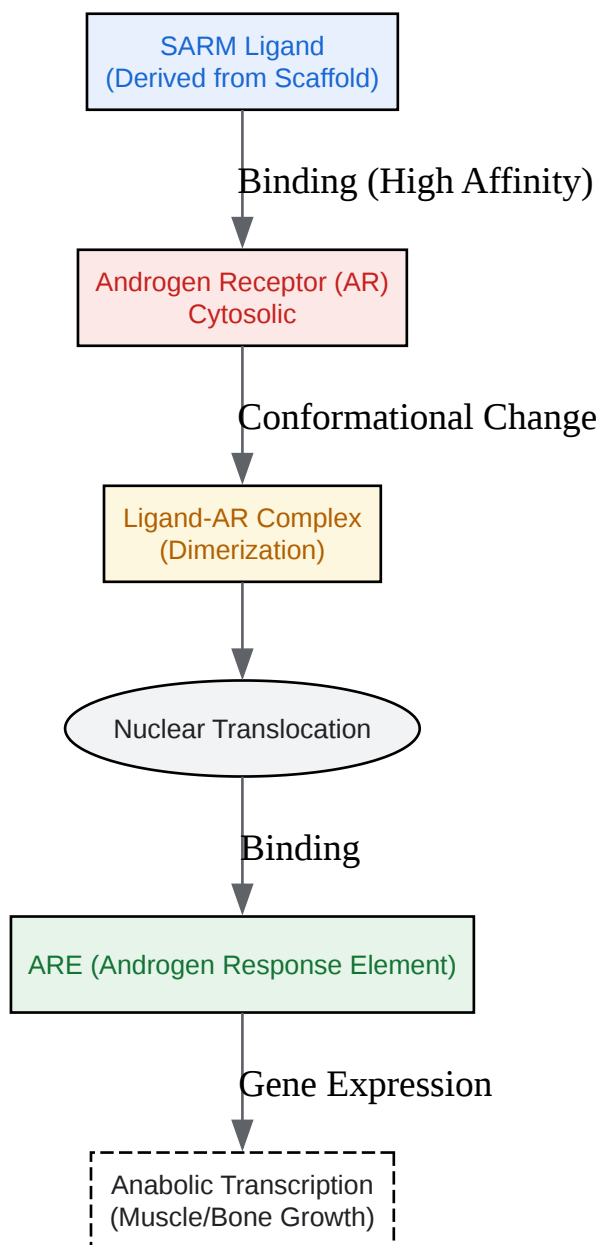
Applications in Drug Development

This compound serves as a versatile "warhead" or scaffold in the development of nuclear receptor modulators.

- SARM Development: The N-arylpyrrolidone motif mimics the A-ring of steroidal androgens. Substitutions on the pyrrolidone ring (e.g., hydroxylation or trifluoromethylation) can drastically alter receptor affinity, similar to the structure of LGD-4033 (Ligandrol) metabolites.
- Mineralocorticoid Antagonists: Non-steroidal antagonists often utilize a benzonitrile core to interact with the receptor's ligand-binding pocket (LBP).

- Agrochemicals: The chloro-benzonitrile moiety is a common pharmacophore in herbicides, providing metabolic stability.

Biological Signaling Context



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Caption: Figure 2.[1][2][3] Mechanism of action for SARM derivatives synthesized from this scaffold.

Safety & Handling (MSDS Highlights)

- Hazard Classification:
 - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
 - Skin/Eye Irritation: Category 2.[1][2]
 - Specific Target Organ Toxicity: Respiratory irritation.
- Handling: Use in a fume hood.[1][2] Avoid dust generation.[1][2] The nitrile group poses a risk of cyanide release under extreme acidic/thermal decomposition conditions.
- Storage: Store at 2–8°C, under inert gas (Argon), protected from light.

References

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